Trimethyl phosphonoformate

Descripción general

Descripción

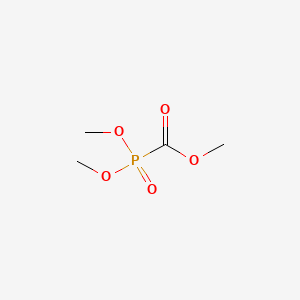

Trimethyl phosphonoformate is an organophosphorus compound with the molecular formula C4H9O5P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three methoxy groups and a formate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethyl phosphonoformate can be synthesized through the reaction of trimethyl phosphite with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:

(CH3O)3P+HCOOH→(CH3O)2P(O)CO2CH3+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional steps such as purification and distillation to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Mechanisms of Reaction

The reactions of trimethyl phosphonoformate can proceed through various mechanisms, including:

-

Nucleophilic Substitution : The phosphorus atom acts as a nucleophile, attacking electrophilic centers in organic substrates.

-

Arbuzov Rearrangement : This reaction involves the transformation of trialkyl phosphites into phosphonates, which can be facilitated by this compound under certain conditions.

Key Reactions and Findings

-

Formation of Phosphonates : this compound can react with alkyl halides to form dialkyl phosphonates. The reaction rate depends on the nature of the alkyl halide, following the order: .

-

Michaelis-Arbuzov Reaction : This classical reaction involves the interaction of an alkyl halide with trimethyl phosphite to yield a dialkylalkylphosphonate. The reaction is favored by using trimethyl or triethyl phosphite, which generates low boiling byproducts that can be removed during the process .

-

Synthesis of Antiviral Compounds : In recent studies, this compound has been utilized to synthesize prodrugs for antiviral therapies against HIV and other viral infections. For instance, the compound has been incorporated into lipid-based formulations to enhance bioavailability .

Reaction Conditions and Yields

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Arbuzov Rearrangement | Trimethyl phosphite + Alkyl Halide | 80-120 °C, 14 hours | >95 |

| Synthesis of Phosphonates | This compound + R-X | Varies (solvent dependent) | 50-90 |

| Formation of Antiviral Prodrugs | This compound + AZT | Multi-step synthesis | 30 |

Comparison of Reactivity

| Alkyl Halide Type | Reactivity Order |

|---|---|

| Primary | Most reactive |

| Secondary | Moderate reactivity |

| Tertiary | Least reactive |

Antiviral Activity

Research indicates that compounds derived from this compound exhibit significant antiviral properties against various strains of HIV and herpes viruses. The mechanism often involves the activation of these compounds inside cells, leading to effective inhibition of viral replication .

Aplicaciones Científicas De Investigación

Antiviral Agents

TMPF has been extensively studied for its potential as an antiviral agent. It has been used in the synthesis of phosphonate analogs that exhibit activity against viruses such as HIV and herpes simplex virus (HSV). For example, TMPF has been utilized to create azidocarboxyphosphonates, which are linked to nucleosides and have shown promise in inhibiting viral replication.

| Compound | Target Virus | Activity | Reference |

|---|---|---|---|

| Azidocarboxyphosphonate | HIV | Inhibits reverse transcriptase | |

| AZT-lipid-PFA duplex drug | HIV, HSV | Antiviral activity | |

| Tenofovir prodrugs | HIV | Enhanced absorption |

Cancer Treatment

In addition to its antiviral properties, TMPF derivatives have been explored for their anticancer activities. The compound's ability to form P-C bonds is crucial in synthesizing triphenylmethyl phosphonates, which have demonstrated multiple mechanisms of action against cancer cells.

| Derivative | Mechanism | Cancer Type | Reference |

|---|---|---|---|

| Triphenylmethylphosphonate | Induces apoptosis | Various cancer cell lines | |

| Alkylphosphonofluoridates | Serine hydrolase inhibitors | Targeted cancer therapies |

Synthesis of Antiviral Compounds

A notable study involved the synthesis of a triazole-linked phosphononucleoside using TMPF as a precursor. The process included Cu-catalyzed azide-alkyne cycloaddition, yielding compounds with high antiviral efficacy against HIV.

- Synthesis Steps:

- Reaction of TMPF with 2-bromoethanol.

- Formation of azidocarboxyphosphonate.

- Cu-catalyzed cycloaddition with propargyl thymine.

The final product exhibited an impressive yield of 89% and significant antiviral activity against HIV strains resistant to standard treatments .

Development of Anticancer Agents

Another research effort focused on the use of TMPF in synthesizing phosphonate analogs that target cancer cells through apoptosis induction. The study demonstrated that modifying the alkyl groups on TMPF derivatives could enhance their anticancer activity.

Mecanismo De Acción

The mechanism of action of trimethyl phosphonoformate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates. For example, it can bind to the active site of enzymes involved in DNA replication, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Triethyl phosphonoformate: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl phosphonoformate: Contains two methoxy groups and one formate group.

Phosphonoformic acid: The parent acid of trimethyl phosphonoformate.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its trimethyl ester configuration makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable complexes with various nucleophiles and metal ions enhances its versatility in research and industrial applications.

Actividad Biológica

Trimethyl phosphonoformate (TMPF) is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the field of antiviral research. This article explores the biological activity of TMPF, including its mechanisms of action, efficacy against various viruses, and relevant case studies.

Chemical Structure and Properties

TMPF is characterized by its phosphonate functional group, which contributes to its biological activity. The general structure can be represented as follows:

This structure allows TMPF to interact with biological systems effectively, influencing various biochemical pathways.

TMPF exhibits its biological activity primarily through the inhibition of viral enzymes. It has been shown to interfere with the replication processes of several viruses, including HIV and herpesviruses. The mechanism involves the inhibition of viral DNA polymerases and reverse transcriptases, leading to reduced viral load in infected cells.

1. HIV

Studies have demonstrated that TMPF derivatives can inhibit HIV reverse transcriptase (RT). For example, modifications of TMPF resulted in compounds that displayed significant anti-HIV activity, with IC50 values reaching as low as 0.40 μM for some derivatives .

2. Herpes Simplex Virus (HSV)

TMPF has also shown efficacy against HSV. In vitro studies indicated that TMPF derivatives inhibited HSV replication effectively, particularly against drug-resistant strains. The half-maximal effective concentration (E50) values for TMPF against HSV ranged between 170 and 200 nM .

3. Cytomegalovirus (HCMV)

The antiviral activity extends to HCMV, where TMPF derivatives were found to exhibit superior activity compared to traditional antiviral agents. For instance, certain TMPF-linked compounds demonstrated an IC50 of approximately 3-4.6 μM against HCMV DNA polymerase .

Case Study 1: Synthesis and Evaluation of TMPF Derivatives

A study synthesized various TMPF derivatives and evaluated their antiviral activities against HIV-1 RT and HCMV DNA polymerase. The results indicated that while some derivatives lost anti-HIV RT activity dramatically (up to 1000-fold), they retained or enhanced their activity against herpetic DNA polymerases .

| Compound | IC50 (μM) against HIV-1 RT | IC50 (μM) against HCMV |

|---|---|---|

| Prototype | 0.40 | N/A |

| Derivative A | ≥500 | 3 |

| Derivative B | ≥500 | 4.6 |

Case Study 2: Antiviral Duplex Drug Development

Another significant study focused on developing a duplex drug combining TMPF with Zidovudine (AZT). This drug demonstrated enhanced antiviral properties against both HIV and HSV in vitro, indicating a synergistic effect between the components .

Propiedades

IUPAC Name |

methyl dimethoxyphosphorylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRIUYHBVKBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185073 | |

| Record name | Trimethyl phosphonoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31142-23-1 | |

| Record name | Trimethyl phosphonoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl phosphonoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.